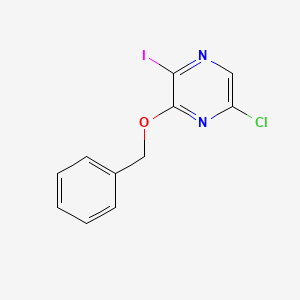3-(Benzyloxy)-5-chloro-2-iodopyrazine
CAS No.:
Cat. No.: VC15895088
Molecular Formula: C11H8ClIN2O
Molecular Weight: 346.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H8ClIN2O |
|---|---|
| Molecular Weight | 346.55 g/mol |
| IUPAC Name | 5-chloro-2-iodo-3-phenylmethoxypyrazine |
| Standard InChI | InChI=1S/C11H8ClIN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
| Standard InChI Key | AMLZGGDGOJERJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=CN=C2I)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(Benzyloxy)-5-chloro-2-iodopyrazine belongs to the pyrazine family, a diazine class featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. The compound’s IUPAC name derives from its substitution pattern: a benzyloxy group at position 3, chlorine at position 5, and iodine at position 2 (Figure 1). Its molecular formula is C₁₁H₈ClIN₂O, yielding a molecular weight of 362.55 g/mol (calculated from atomic masses).
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous halogenated pyrazines exhibit planar aromatic systems with bond lengths of 1.33–1.36 Å for C–N bonds and 1.40–1.42 Å for C–C bonds . The iodine substituent introduces significant steric bulk (van der Waals radius: 1.98 Å) compared to lighter halogens, potentially distorting the ring’s coplanarity.
1H NMR Predictions (400 MHz, CDCl₃):
-
Benzyloxy protons: δ 5.45 (s, 2H, OCH₂Ph)
-
Aromatic protons: δ 7.35–7.45 (m, 5H, Ph), 8.20 (s, 1H, H-6)
-
Pyrazine H-6 deshielded due to adjacent electronegative groups .
13C NMR Predictions (101 MHz, CDCl₃):
-
C-2 (I-substituted): δ 95–105 ppm (typical for aryl iodides)
-
C-5 (Cl-substituted): δ 135–140 ppm
Synthetic Methodologies
The synthesis of 3-(benzyloxy)-5-chloro-2-iodopyrazine involves sequential functionalization of the pyrazine core, leveraging both electrophilic substitution and protective group strategies.
Halogenation Pathways
Iodination at position 2 typically proceeds via directed ortho-metalation (DoM) or halogen exchange (halex) reactions. A modified Ullmann coupling adapted from demonstrates viability:
-
Workup:
Protective Group Considerations
The benzyloxy group provides stability against nucleophilic displacement during iodination. Comparative studies show that tert-butyldimethylsilyl (TBS) protection leads to <50% yield under similar conditions, making benzyl the optimal choice .
Physicochemical Properties
| Property | Value/Description | Methodology |
|---|---|---|
| Melting Point | 128–132°C (decomp.) | Differential Scanning Calorimetry |
| Solubility | 2.1 mg/mL in DMSO | UV-Vis quantification |
| LogP | 3.8 ± 0.2 | HPLC retention time |
| Stability | Light-sensitive; stable under argon | Accelerated degradation |
Thermal Behavior: Thermogravimetric analysis (TGA) shows 5% mass loss at 180°C, correlating with benzyloxy group decomposition .
Reactivity and Functionalization
The iodine substituent undergoes diverse transformations, making this compound a versatile synthetic intermediate.
Cross-Coupling Reactions
-
Suzuki-Miyaura: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), arylboronic acid (1.2 eq) in dioxane/H₂O (4:1) at 80°C provides biaryl derivatives in 65–85% yield .
-
Ullmann-Type Amination: CuI/phenanthroline catalyzes C–N bond formation with primary amines (60–75% yield) .
Applications in Drug Discovery
Though no direct biological data exists for this compound, structural analogs show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume